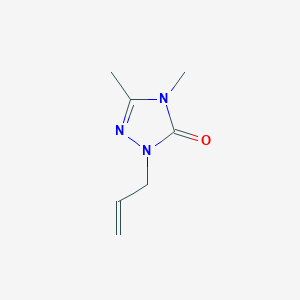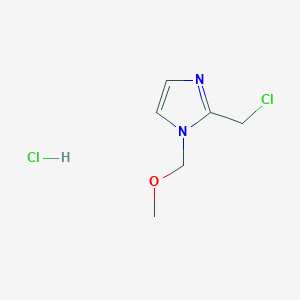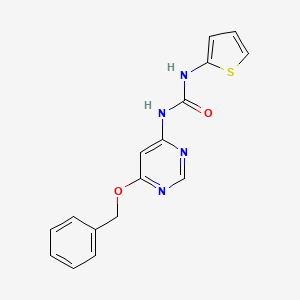![molecular formula C17H16ClN3O3S3 B2987531 N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide CAS No. 1050206-64-8](/img/structure/B2987531.png)
N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
- Context : Phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR) are critical for cell survival and growth. Compounds related to N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide have been studied for their potential as inhibitors.
- Application : These compounds show potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo, making them candidates for cancer treatment and other diseases related to these pathways (Stec et al., 2011).
Antipsychotic Potential
- Context : Some benzothiazole derivatives have been evaluated for their potential as antipsychotic agents.
- Application : These compounds have shown promising results in vitro for binding to dopamine and serotonin receptors and in vivo for antagonizing certain behavioral responses, suggesting their potential use in psychiatric disorders (Norman et al., 1996).
Antiproliferative and Anti-HIV Activity
- Context : Benzothiazole derivatives have been synthesized and evaluated for their antiproliferative activity against various human tumor cell lines and for their potential anti-HIV activity.
- Application : Some of these compounds have shown remarkable effects on specific cell lines, such as human splenic B-lymphoblastoid and leukemia cells, though no activity was observed against HIV (Al-Soud et al., 2010).
Antimicrobial Studies
- Context : Derivatives of benzothiazole have been synthesized and tested for their antibacterial and antifungal properties.
- Application : These compounds have demonstrated significant antimicrobial activity, making them potential candidates for the development of new antibiotics (Patel & Agravat, 2007).
Antimalarial and COVID-19 Drug Potential
- Context : Certain sulfonamide derivatives, including those with benzothiazole structures, have been investigated for their antimalarial activity and potential application against COVID-19.
- Application : Theoretical and molecular docking studies have shown promising results, suggesting these compounds' potential in treating malaria and possibly COVID-19 (Fahim & Ismael, 2021).
Molecular Interaction Studies
- Context : The molecular interactions of certain benzothiazole derivatives with receptors such as the CB1 cannabinoid receptor have been explored.
- Application : These studies provide insights into the binding and mechanism of action of these compounds, aiding in the development of drugs targeting these receptors (Shim et al., 2002).
Antitumor and Antibacterial Agents
- Context : Novel benzothiazole derivatives have been synthesized for their potential use as antitumor and antibacterial agents.
- Application : Some of these compounds have shown higher activity against cancer cell lines than standard drugs and possess significant activity against bacteria (Hafez et al., 2017).
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S3/c18-15-6-7-16(26-15)27(23,24)21-8-2-1-3-13(21)17(22)20-11-4-5-12-14(9-11)25-10-19-12/h4-7,9-10,13H,1-3,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIRPPUFXUPXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC3=C(C=C2)N=CS3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2987449.png)
![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/no-structure.png)
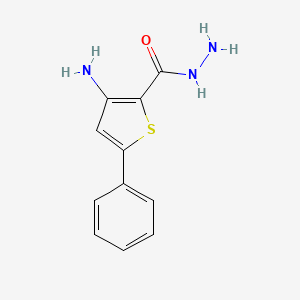
![1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2987454.png)
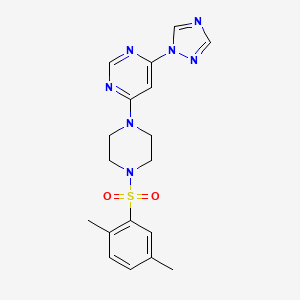
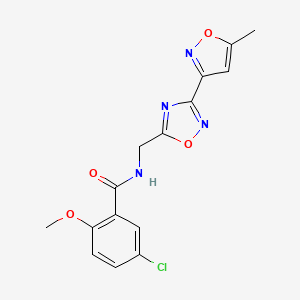
![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)
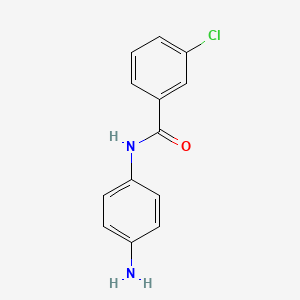
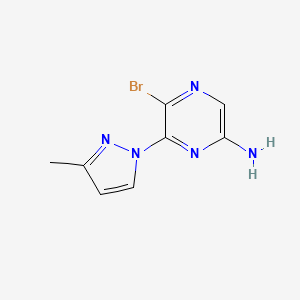
![2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987464.png)
![methyl 4-[[2-[(E)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2987465.png)
